4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
Description
The compound 4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline belongs to the thienoquinoline family, characterized by a fused thiophene-quinoline scaffold. Key structural features include:
- Ethenyl linker: A trans-configuration (E) ethenyl bridge connecting the 4-nitrophenyl group to the thienoquinoline core.
- Trifluoromethoxy substituent: An electron-withdrawing group at position 8, enhancing metabolic stability and influencing electronic properties.
Properties
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3S/c21-20(22,23)28-14-6-8-18-16(11-14)19-15(9-10-29-19)17(24-18)7-3-12-1-4-13(5-2-12)25(26)27/h1-8,11H,9-10H2/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACKRBHTIHFQNO-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a synthetic compound with a complex structure characterized by a thienoquinoline backbone modified with nitrophenyl and trifluoromethoxy groups. Its molecular formula is C20H13F3N2O3S, and it has a molar mass of 418.39 g/mol . This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
The biological activity of this compound largely stems from its interaction with various biological targets. Notably, it is believed to act as a selective phosphodiesterase type 4 (PDE4) inhibitor, which plays a crucial role in modulating intracellular cAMP levels. Elevated cAMP levels enhance synaptic plasticity and memory formation, making PDE4 inhibitors potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibition of various enzymes involved in cellular signaling pathways. For instance, PDE4 inhibitors have shown promise in improving cognitive functions without the side effects typically associated with other classes of drugs .
Antimicrobial Activity
Research indicates that derivatives of thienoquinoline compounds can exhibit antimicrobial properties. In particular, studies have shown that certain substituted quinoline derivatives possess activity against Mycobacterium tuberculosis, suggesting that similar structures may also yield effective antimicrobial agents .
Case Studies and Research Findings
- Cognitive Enhancement : A study involving PDE4 inhibitors highlighted their ability to enhance memory performance in rodent models without inducing adverse effects such as sedation or emesis. This suggests that this compound could be beneficial in treating cognitive impairments associated with aging and neurodegenerative diseases .
- Antimicrobial Efficacy : Another series of studies focused on the antimicrobial activity of thienoquinoline derivatives. These studies revealed that certain substituted compounds demonstrated higher efficacy against mycobacterial species compared to standard treatments like isoniazid and pyrazinamide .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C20H13F3N2O3S |
| Molar Mass | 418.39 g/mol |
| Biological Targets | PDE4 inhibition, potential antimicrobial activity |
| Therapeutic Applications | Cognitive enhancement, antimicrobial therapy |
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that compounds with thienoquinoline structures exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has shown that derivatives of thienoquinoline can effectively target specific cancer pathways, making them potential candidates for drug development against different cancer types .
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Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors of ACC are of particular interest for treating metabolic disorders such as obesity and dyslipidemia. Studies have demonstrated that the compound can suppress fatty acid synthesis in vitro and in vivo, indicating its potential utility in metabolic disease management .
Materials Science Applications
-
Organic Photovoltaics :
- The incorporation of thiophene derivatives into organic photovoltaic cells has shown promise in enhancing charge transport properties and overall device efficiency. The unique electronic properties of the compound allow it to function effectively as a donor material in bulk heterojunction solar cells. Research suggests that modifying the electronic characteristics through trifluoromethoxy substitution can improve the photostability and solubility of the resulting materials, which is crucial for practical applications in solar energy conversion .
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Optoelectronic Devices :
- Due to its conjugated structure, the compound may also find applications in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The presence of electron-withdrawing groups like trifluoromethoxy enhances the charge carrier mobility, making it suitable for high-performance optoelectronic devices .
Biological Research Applications
-
Antioxidant Properties :
- The compound's structure suggests potential antioxidant activity, which is critical in combating oxidative stress-related diseases. Preliminary studies have indicated that similar thienoquinoline derivatives can scavenge free radicals effectively, thus contributing to their therapeutic profile against various diseases linked to oxidative damage .
- Molecular Docking Studies :
Case Studies
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes catalytic hydrogenation or chemical reduction, forming the corresponding amine derivative. This transformation modulates electronic properties for downstream functionalization .
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring directs electrophiles to specific positions:
-
Nitration : Further nitration occurs at the C5 position of the quinoline ring under HNO₃/H₂SO₄, forming a dinitro derivative .
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Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at C6, enhancing water solubility.
Key Factor : The trifluoromethoxy group (-OCF₃) deactivates the adjacent benzene ring, limiting substitution to the quinoline moiety .
Cycloaddition and Cross-Coupling
The ethenyl group participates in [2+2] photocycloadditions and Suzuki-Miyaura couplings:
Functionalization at the Thieno Moiety
The sulfur atom in the thieno ring undergoes oxidation:
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Oxidation to sulfoxide : H₂O₂/CH₃COOH, 50°C → Sulfoxide derivative (improved metabolic stability) .
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Alkylation : Cs₂CO₃, alkyl halides in DMF → N-alkylated products (enhanced lipophilicity) .
Stability and Side Reactions
Comparison with Similar Compounds
Structural Analogs in the Thienoquinoline Family
Several thienoquinoline derivatives share structural similarities, differing primarily in substituents at positions 4, 6, and 8:
Key Observations:
- Lipophilicity: Phenoxy substituents (e.g., in the 2,4-dichlorophenyl analog) increase molecular weight and logP, impacting membrane permeability .
Fluorinated Quinoline Derivatives
Fluorinated quinolines are prominent in medicinal chemistry due to their bioavailability and target affinity:
Key Observations:
- Trifluoromethoxy (CF3O) : Enhances metabolic stability and electron-withdrawing effects compared to methoxy (OCH3) .
- Polymorphism: Solvent-dependent crystallization observed in analogs (e.g., THF vs. methanol) suggests similar variability in the target compound .
Predicted Physicochemical Data
| Property | Target Compound (Predicted) | 2,4-Dichlorophenyl Analog |
|---|---|---|
| Density (g/cm³) | ~1.4 | 1.394 ± 0.06 |
| Boiling Point (°C) | ~620 | 622.8 ± 55.0 |
| pKa | ~4.8 | 4.82 ± 0.20 |
Q & A
Q. What are the key structural features of this compound, and how do they influence its spectroscopic characterization?
- Methodological Answer : The compound contains a dihydrothienoquinoline core with a (4-nitrophenyl)ethenyl substituent and a trifluoromethoxy group. For structural confirmation, use a combination of:
- NMR spectroscopy : Analyze , , and NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) .
Example Data Table:
| Technique | Key Observations |
|---|---|
| NMR | δ 8.2–8.4 ppm (aromatic H), δ 6.7–7.1 ppm (ethenyl H) |
| X-ray | Intermolecular C–H···O (3.495 Å) along the b-axis |
Q. What synthetic routes are feasible for introducing the trifluoromethoxy and nitrophenyl groups?
- Methodological Answer :
- Trifluoromethoxy introduction : Use halogen-exchange reactions (e.g., Cu-mediated coupling of trifluoromethoxy precursors) .
- Nitrophenyl ethenyl linkage : Employ cross-coupling reactions (e.g., Heck reaction) between brominated quinoline intermediates and 4-nitrostyrene derivatives .
- Key step : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) and confirm regioselectivity via NMR .
Q. How can researchers assess the compound’s potential enzyme inhibition activity?
- Methodological Answer : Design enzyme inhibition assays targeting:
- Quinoline 2-oxidoreductase : Monitor substrate conversion using UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) .
- Haemoglobin degradation : Use Plasmodium falciparum cultures to measure haeme polymerization inhibition via IC determination .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethoxy groups impact charge distribution and reactivity?
- Methodological Answer : Perform computational studies (DFT, HF) to:
- Calculate Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Analyze bond dissociation energies (BDEs) for the C–NO and C–OCF bonds to assess stability under oxidative conditions .
Example Data: - Trifluoromethoxy group increases electron-withdrawing effects (HOMO: −6.8 eV; LUMO: −2.1 eV).
- Nitro group enhances electrophilicity at the ethenyl position .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Dynamic effects in solution : Compare NMR data (e.g., NOESY for spatial proximity) with static X-ray structures.
- Temperature-dependent crystallography : Analyze thermal ellipsoids to identify flexible regions (e.g., trifluoromethoxy rotation) .
- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions and reconcile discrepancies .
Q. How can metabolic pathways and degradation products be predicted for this compound?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Computational prediction : Use software (e.g., Meteor, GLORY) to simulate Phase I/II metabolism, focusing on:
- Nitro reduction to amine.
- Oxidative cleavage of the ethenyl bond .
Experimental Design Considerations
Q. What crystallization conditions optimize single-crystal growth for X-ray analysis?
- Methodological Answer :
- Solvent screening : Test slow evaporation in DCM/hexane or DMF/water mixtures.
- Temperature : Use gradient cooling (0.5°C/day) to enhance crystal quality.
- Additives : Introduce iodine vapor to stabilize π-π interactions .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with varying substituents (e.g., Cl, OMe) at the 4-nitrophenyl or trifluoromethoxy positions.
- Biological testing : Compare IC values in enzyme inhibition and cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Data analysis : Use multivariate regression to correlate electronic parameters (σ, π) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
